Diethylselenium Dibromide
CAS No.: 17697-07-3
Cat. No.: VC21136889
Molecular Formula: C4H10Br2Se
Molecular Weight: 296.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17697-07-3 |
|---|---|
| Molecular Formula | C4H10Br2Se |
| Molecular Weight | 296.9 g/mol |
| IUPAC Name | [dibromo(ethyl)-λ4-selanyl]ethane |
| Standard InChI | InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
| Standard InChI Key | HEVPIAHDGCXQNJ-UHFFFAOYSA-N |
| SMILES | CC[Se](CC)(Br)Br |
| Canonical SMILES | CC[Se](CC)(Br)Br |
Introduction
Chemical Identity and Structural Characteristics
Diethylselenium dibromide, with the molecular formula C₄H₁₀Br₂Se, belongs to the family of organoselenium compounds. The compound features a central selenium atom bonded to two ethyl groups and two bromine atoms, creating a tetrahedral geometry around the selenium atom. This arrangement gives the compound its distinctive reactivity profile in various chemical transformations .
Nomenclature and Identifiers
The compound is known by several names in chemical literature:
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IUPAC name: [Dibromo(ethyl)-λ⁴-selanyl]ethane
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Common names: Diethylselenium dibromide, Dibromodiethylselenium
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CAS Registry Number: 17697-07-3
Structural Representations
The molecular structure can be represented through various chemical notations:
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SMILES notation: CCSe(Br)Br
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InChI: InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3
Physical and Chemical Properties
Basic Physical Properties
Diethylselenium dibromide possesses the following physical properties:
| Property | Value |
|---|---|
| Molecular Weight | 296.90 g/mol |
| Exact Mass | 295.831448 g/mol |
| Monoisotopic Mass | 295.831448 g/mol |
| Physical State | Not explicitly reported in literature |
| Color | Not explicitly reported in literature |
| Heavy Atom Count | 7 |
| Covalently-Bonded Unit Count | 1 |
These properties influence the compound's behavior in chemical reactions and analytical procedures .
Spectroscopic Characteristics
Spectroscopic analysis provides valuable insights into the structural configuration of diethylselenium dibromide. The compound has been analyzed using ¹³C NMR spectroscopy:
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Instrument used: Jeol GX-400
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Solvent: THF-D8
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Literature reference: S. Akabori, Y. Takanohashi, S. Aoki, J. Chem. Soc. Perkin I 3121 (1991)
The spectroscopic data helps confirm the structure and purity of the compound, particularly the chemical environment around the selenium center.
Synthesis and Preparation
General Synthesis Approaches
While the search results don't provide specific synthesis protocols for diethylselenium dibromide, the synthesis of related organoselenium dibromides follows established methodologies. Typically, these compounds can be prepared through the reaction of dialkyl selenides with bromine. The general approach for selenium dibromide preparation involves:
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Preparation of selenium dibromide by mixing elemental selenium with a solution of bromine in methylene chloride or chloroform
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Reaction of the resulting selenium dibromide with appropriate precursors to obtain the desired organoselenium compound
Related Syntheses
The preparation of selenium dibromide, a potential precursor to diethylselenium dibromide, follows these steps:
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Elemental selenium is combined with bromine in methylene chloride or chloroform
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After dissolution of selenium, the resulting solution contains reactive selenium dibromide
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This reactive intermediate can then participate in further chemical transformations
Chemical Reactivity and Applications
Addition Reactions
Selenium dibromide compounds, including diethylselenium dibromide, exhibit notable reactivity in addition reactions:
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They undergo stereoselective addition to alkenes and alkynes
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The addition typically proceeds through anti-addition mechanisms
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These reactions produce products with distinctive stereochemistry, particularly (E)-configured products
Transfer Reactions
One remarkable property of selenium dibromide adducts is their participation in transfer reactions:
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Adducts of selenium dibromide with alkenes or cycloalkenes can exchange SeBr groups
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These transfer reactions allow for the functionalization of various unsaturated compounds
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Both alkene-to-alkene and alkene-to-alkyne transfer reactions have been documented
Applications in Organic Synthesis
Diethylselenium dibromide and related compounds serve as valuable reagents in synthetic organic chemistry:
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They enable stereoselective introduction of selenium into organic molecules
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The resulting organoselenium compounds serve as versatile intermediates for further transformations
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These reactions contribute to the synthesis of complex organic molecules with defined stereochemistry
Comparison with Related Compounds
Relationship to Other Selenium Compounds
Diethylselenium dibromide shares structural features with several related selenium compounds:
| Compound | Formula | Key Differences |
|---|---|---|
| Dimethyl selenide | C₂H₆Se | Lacks bromine atoms; simpler structure |
| Dimethyl diselenide | C₂H₆Se₂ | Contains Se-Se bond; different reactivity |
| Diphenyl selenide | C₁₂H₁₀Se | Contains phenyl rather than ethyl groups |
| Selenium dibromide | Se₂Br₂ | Lacks alkyl groups; different structure |
These related compounds demonstrate similar yet distinct chemical behaviors, particularly in terms of their reactivity with electrophiles and nucleophiles .
Research Applications and Future Directions
Current Research Applications
Diethylselenium dibromide and related compounds find application in several research areas:
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Stereoselective synthesis of organoselenium compounds
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Development of novel heterocyclic compounds through addition reactions
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Exploration of selenium-containing compounds with biological activity
Future Research Opportunities
Several promising directions for future research include:
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Development of improved synthetic methodologies for diethylselenium dibromide
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Investigation of its catalytic properties in organic transformations
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Exploration of potential biological activities and therapeutic applications
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Further characterization of its physical properties and spectroscopic features
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